

# Application Note: Determination of Triethyl Citrate by High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: Triethyl Citrate

Cat. No.: B1682540

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## Introduction

**Triethyl citrate** is a widely used plasticizer in pharmaceutical formulations, particularly in coatings for tablets and capsules. It is also utilized in food and cosmetic products.[1] Accurate and reliable quantification of **triethyl citrate** is crucial for quality control and to ensure product performance and stability. This application note presents a simple and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **triethyl citrate**.

## Principle

This method utilizes reversed-phase chromatography to separate **triethyl citrate** from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a methanol and water mixture. Detection is performed using an ultraviolet (UV) detector at a wavelength where **triethyl citrate** exhibits absorbance.[2][3][4] Quantification is based on the peak area of **triethyl citrate** compared to that of a known standard.

## Experimental Protocols

### 1. Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Waters Xterra RP18 column (4.6 mm x 100 mm, 3.5 µm) has also been found suitable.<sup>[5]</sup>
- Data Acquisition and Processing Software
- Analytical Balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- HPLC grade Methanol
- HPLC grade Water
- **Triethyl Citrate** Reference Standard

## 2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase	Methanol: Water (70:30, v/v) <sup>[2][3][4]</sup>
Flow Rate	0.9 mL/min <sup>[2]</sup>
Injection Volume	10 µL
Column Temperature	Ambient
Detection Wavelength	220 nm <sup>[2][3][4]</sup>
Run Time	Approximately 10 minutes

### 3. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of **Triethyl Citrate** Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL). A concentration range of 0.5 - 5.0 mM/L has been shown to be linear.[\[2\]](#)[\[3\]](#)[\[4\]](#)

### 4. Sample Preparation

The sample preparation will depend on the matrix. For a solid dosage form, a typical procedure is as follows:

- Weigh and finely powder a representative number of tablets or the contents of capsules.
- Accurately weigh a portion of the powder equivalent to a target concentration of **triethyl citrate** and transfer it to a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the **triethyl citrate**.
- Dilute to volume with the mobile phase and mix well.
- Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

### 5. System Suitability

Before sample analysis, perform a system suitability test by injecting the mid-concentration working standard solution at least five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%.

### 6. Analysis

Inject the standard solutions and the sample solutions into the HPLC system and record the chromatograms.

## 7. Calculation

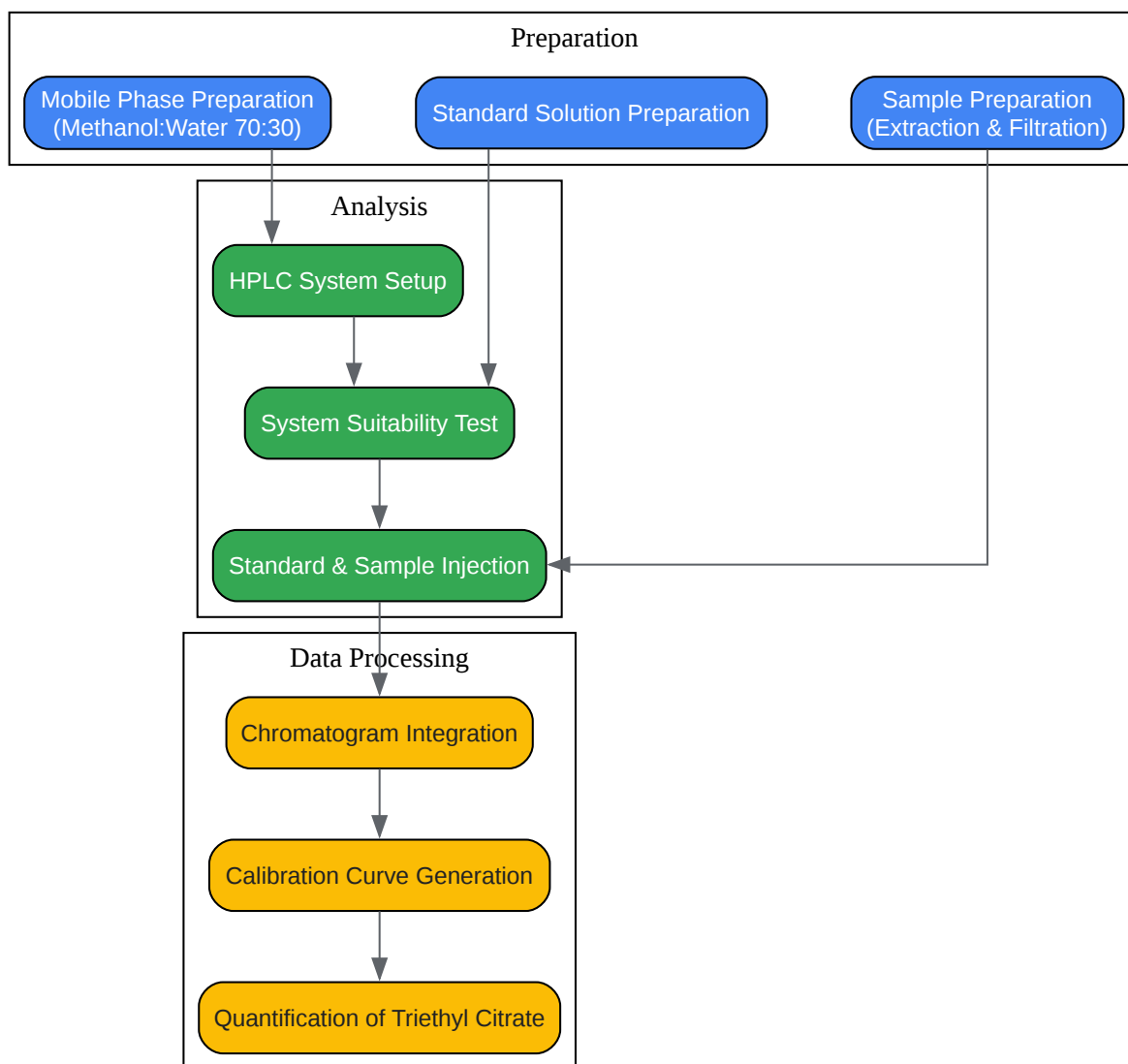
The concentration of **triethyl citrate** in the sample can be calculated using the peak area from the chromatogram and the calibration curve generated from the standard solutions.

## Data Presentation

Table 1: Method Validation Summary

Parameter	Result
Linearity (Concentration Range)	0.5 - 5.0 mM/L[2][3][4]
Correlation Coefficient ( $r^2$ )	> 0.999
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%
Limit of Detection (LOD)	To be determined
Limit of Quantitation (LOQ)	To be determined

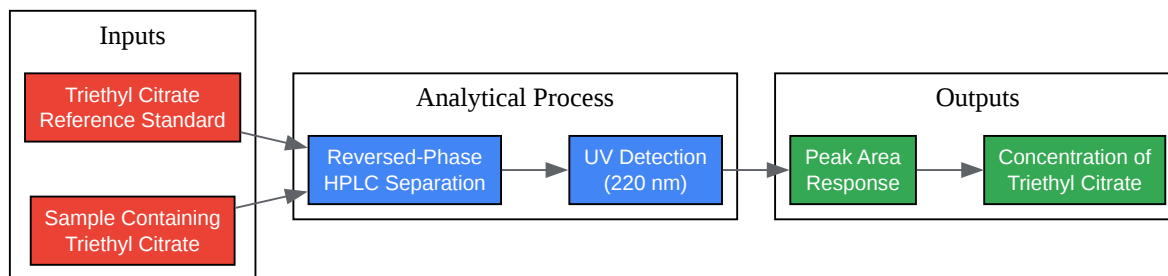
## Experimental Workflow



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Caption: HPLC analysis workflow for **triethyl citrate**.

## Signaling Pathway (Logical Relationship)



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Caption: Logical flow from sample to result.

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## References

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